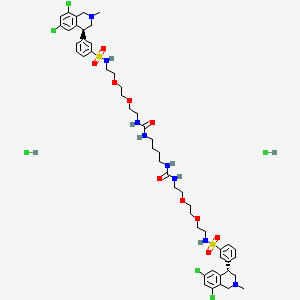

Tenapanor hydrochloride

Beschreibung

Contextualization within Gastrointestinal and Renal Physiology Research

NHE3 is a key protein expressed on the apical surface of enterocytes in the small intestine and colon, as well as in the kidney. drugbank.commedkoo.com It plays a crucial role in the absorption of sodium and, consequently, in fluid balance. drugbank.comnih.gov In the context of gastrointestinal physiology, NHE3 is the primary transporter responsible for nutrient-independent sodium absorption. nih.gov By inhibiting NHE3, tenapanor reduces the absorption of sodium from the gut, leading to an increase in intestinal fluid and softer stool consistency. drugbank.comnih.gov

This mechanism of action has significant implications for conditions characterized by constipation. nih.gov Furthermore, preclinical studies have revealed an additional effect of tenapanor: the reduction of intestinal phosphate absorption. nih.govucl.ac.uk This is particularly relevant in the context of renal physiology, as patients with chronic kidney disease (CKD) often suffer from hyperphosphatemia, a condition of elevated serum phosphate levels. nih.govplos.org The dual action of tenapanor on sodium and phosphate transport has made it a subject of extensive preclinical investigation for both gastrointestinal and renal disorders. portico.org

Historical Perspective of its Discovery and Preclinical Development Rationale

The development of tenapanor was driven by the need for novel therapies targeting the underlying mechanisms of certain gastrointestinal and renal diseases. patsnap.com The rationale was to create a minimally absorbed drug that could exert its effects locally in the intestine, thereby minimizing potential systemic side effects. portico.orgnih.gov The discovery of tenapanor as a potent and selective NHE3 inhibitor provided a unique tool to modulate intestinal sodium and fluid absorption. nih.gov

Initial preclinical studies in animal models, including rats, were crucial in demonstrating the in vivo efficacy of tenapanor. portico.orgunicycive.com These studies confirmed that oral administration of tenapanor resulted in increased stool sodium excretion and decreased urinary sodium excretion, consistent with the inhibition of intestinal NHE3. nih.govportico.org For instance, in salt-fed nephrectomized rats, a model for CKD, tenapanor demonstrated cardiorenal protective effects. nih.gov The successful outcomes of these preclinical investigations provided the foundation for its progression into clinical trials. patsnap.com

Significance as a Mechanistic Probe in Ion Transport Biology

Beyond its therapeutic potential, tenapanor has proven to be a valuable tool for dissecting the complexities of ion transport biology. nih.gov Its high selectivity for NHE3 allows researchers to specifically probe the function of this transporter in various physiological and pathophysiological processes. nih.gov

Preclinical research using tenapanor has elucidated a novel mechanism for regulating intestinal phosphate absorption. nih.govucl.ac.uk Studies using rodent models and human intestinal enteroid monolayers have shown that tenapanor's inhibition of NHE3 leads to a reduction in paracellular phosphate permeability. nih.govucl.ac.uk This effect is mediated by an increase in transepithelial electrical resistance (TEER), which is a measure of the tightness of the junctions between intestinal cells. nih.gov The inhibition of proton secretion by NHE3 is thought to be the trigger for this change in tight junction permeability. nih.gov

Furthermore, preclinical studies have shown that repeated administration of tenapanor can lead to a decrease in the expression of NaPi2b, the primary active intestinal phosphate transporter. nih.gov These findings have significantly advanced our understanding of how intestinal sodium and phosphate transport are interconnected.

Preclinical Research Findings on Tenapanor Hydrochloride

| Research Area | Key Finding | Model System | Citation |

|---|---|---|---|

| Gastrointestinal Physiology | Inhibition of NHE3 by tenapanor increases stool sodium and water content. | Healthy rats and human volunteers | nih.gov |

| Tenapanor normalizes visceromotor responses in animal models of visceral hypersensitivity. | Animal models | researchgate.net | |

| Renal Physiology | Tenapanor reduces urinary phosphate excretion, indicating decreased intestinal absorption. | Rats on a high phosphorus diet | nih.govunicycive.com |

| In a rat model of CKD, tenapanor showed cardiorenal protective effects. | Salt-fed nephrectomized rats | nih.gov | |

| Ion Transport Mechanism | Tenapanor reduces paracellular phosphate permeability by increasing transepithelial electrical resistance (TEER). | Rodent models and human intestinal enteroid monolayers | nih.govucl.ac.uk |

| The effect of tenapanor on TEER and phosphate permeability is mediated exclusively through NHE3 inhibition. | NHE3-deficient cell monolayers | nih.gov | |

| Tenapanor administration reduces the expression of the active phosphate transporter, NaPi2b. | In vivo studies | nih.gov |

In Vitro Inhibitory Activity of Tenapanor

| Target | IC50 Value | Species | Citation |

|---|---|---|---|

| Human NHE3 | 5 nM | Human | medkoo.com |

| Rat NHE3 | 10 nM | Rat | medkoo.com |

Eigenschaften

IUPAC Name |

1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H66Cl4N8O10S2.2ClH/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54;;/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64);2*1H/t43-,44-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRAXTZDILCRKY-OWRGXFNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)[C@@H]5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68Cl6N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027856 | |

| Record name | Tenapanor hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1218.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234365-97-9 | |

| Record name | Tenapanor hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234365979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenapanor hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulphonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulphynlamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENAPANOR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50605O2ZNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Research on Sodium-hydrogen Exchanger Isoform 3 Nhe3 Inhibition

Molecular Binding and Interaction Dynamics with NHE3 Protein

Tenapanor hydrochloride inhibits NHE3 through a non-competitive binding mechanism. crimsonpublishers.com It does not compete with sodium ions for the same binding site but instead attaches to an extracellular loop of the NHE3 protein. This allosteric interaction induces a conformational change in the protein, thereby reducing its ion transport activity. Research indicates that tenapanor possesses a high affinity for NHE3, achieving potent inhibition at low nanomolar concentrations. portico.org Some studies suggest that tenapanor, which has a symmetrical structure, may bind irreversibly to NHE3 and recognize different transport modes of the exchanger. crimsonpublishers.comresearchgate.net The action of tenapanor is limited to the NHE3 located on the apical membrane of enterocytes due to its minimal systemic absorption. nih.gov

Cellular and Subcellular Localization of NHE3 in Intestinal Epithelium

The sodium-hydrogen exchanger isoform 3 (NHE3) is predominantly expressed on the apical surface of epithelial cells in the small intestine and colon. pharmacompass.comdrugbank.compatsnap.com This strategic positioning on the brush border membrane of enterocytes allows it to play a pivotal role in the absorption of dietary sodium. jpp.krakow.plresearchgate.net NHE3 is considered a marker for absorptive epithelial cells, as it is found in the villus or surface epithelium and not in the crypts. jpp.krakow.pl Within the polarized intestinal epithelial cells, the majority of the NHE3 protein is localized to the apical membrane. jpp.krakow.plbiologists.com Studies have shown that NHE3 expression is higher in the ileum compared to other intestinal segments. jpp.krakow.pl At a subcellular level, approximately half of the apical membrane NHE3 is found within lipid rafts, which are specialized membrane domains crucial for its activity and trafficking. nih.gov

Impact on Intestinal Sodium Ion Homeostasis at the Cellular Level

By inhibiting NHE3, tenapanor directly alters sodium ion homeostasis within the intestinal epithelium. drugbank.com NHE3's primary function is the electroneutral exchange of an intracellular proton for an extracellular sodium ion. nih.gov Tenapanor's inhibition of this process leads to a significant decrease in sodium influx from the intestinal lumen into the enterocytes. drugbank.compatsnap.com Consequently, sodium ions are retained in the gut lumen, creating an osmotic gradient that draws water into the intestines. pharmacompass.comdrugbank.comnih.gov This increase in luminal water content results in softer stool consistency and accelerated intestinal transit. fda.govfda.gov In healthy volunteers, tenapanor has been shown to increase stool sodium excretion while decreasing urinary sodium excretion. portico.orgnih.gov This action is localized to the gut, with no significant impact on serum sodium levels. dovepress.com

Kinetic Characterization of NHE3 Inhibition by this compound

Kinetic studies have been crucial in defining the inhibitory profile of this compound on NHE3. These analyses have revealed that tenapanor acts as a potent, non-competitive inhibitor of NHE3.

Cell-based assays have demonstrated that tenapanor inhibits NHE3 activity in a dose-dependent manner, with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range. crimsonpublishers.comportico.org One study reported an IC₅₀ value of 5.8 nM. crimsonpublishers.com Another study found IC₅₀ values of 1.26 ± 0.40 nM and 3.02 ± 0.53 nM for 1-minute and 10-minute acidification durations, respectively, in cells expressing NHE3. crimsonpublishers.com Due to its minimal systemic absorption, plasma concentrations of free tenapanor are well below the IC₅₀ for NHE3, ensuring its effects are localized to the gut. nih.govmdpi.com

Table 1: Kinetic Parameters of NHE3 Inhibition by this compound

| Parameter | Finding | Source |

|---|---|---|

| Inhibition Type | Non-competitive | crimsonpublishers.com |

| Binding | May be irreversible; recognizes different NHE3 transport modes | crimsonpublishers.comresearchgate.net |

| IC₅₀ | 5.8 nM | crimsonpublishers.com |

| IC₅₀ (1-min acidification) | 1.26 ± 0.40 nM | crimsonpublishers.com |

| IC₅₀ (10-min acidification) | 3.02 ± 0.53 nM | crimsonpublishers.com |

Role of this compound's Major Metabolite (M1) in NHE3 Activity

This compound undergoes minimal systemic absorption after oral administration. drugbank.com The small amount that is absorbed is primarily metabolized by the CYP3A4/5 enzymes into its major metabolite, M1. fda.govdrugbank.comnih.gov In contrast to the parent drug, the M1 metabolite can be detected in plasma. pharmacompass.comdrugbank.com However, extensive in vitro and animal studies have conclusively shown that the M1 metabolite is not active against NHE3. fda.govfda.govdrugbank.comfda.gov Therefore, the therapeutic effects of this compound are attributable solely to the parent drug's activity within the gastrointestinal tract, with the M1 metabolite having no significant pharmacological contribution to NHE3 inhibition. drugbank.comfda.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium |

Advanced Preclinical Pharmacodynamics of Tenapanor Hydrochloride

In Vitro Investigations of Epithelial Transport Modulation

In vitro studies have been crucial in elucidating the mechanisms by which Tenapanor hydrochloride modulates intestinal epithelial transport functions.

Studies Utilizing Human Small Intestinal Stem Cell-Derived Enteroid Monolayers

Researchers have utilized a novel system of culturing intestinal epithelial stem cells from human gastrointestinal biopsies to form monolayers, which model the transport of ions across the intestinal epithelium. ucl.ac.uknih.gov These human small intestinal stem cell-derived enteroid monolayers have been instrumental in studying the effects of Tenapanor on intestinal phosphate transport. ucl.ac.uknih.gov Studies on these monolayers, derived from both duodenum and ileum, have shown that Tenapanor inhibits paracellular phosphate flux. ucl.ac.ukpmda.go.jp This effect is mediated exclusively through its on-target inhibition of NHE3. ucl.ac.uknih.gov

Assessment of Transepithelial Electrical Resistance (TEER) and Paracellular Permeability

Tenapanor has been shown to increase transepithelial electrical resistance (TEER), a measure of the integrity of the tight junctions between epithelial cells and an indicator of paracellular permeability. ucl.ac.uknih.gov In human duodenum and ileum epithelial cell monolayer cultures, Tenapanor increased TEER, consistent with a decrease in paracellular permeability. ucl.ac.ukpmda.go.jp This effect was observed at neutral and alkaline luminal pH but not under acidic conditions where NHE3-mediated proton efflux is unfavorable and TEER is already high. nih.gov The increase in TEER is believed to be a consequence of the inhibition of proton secretion by NHE3, leading to a decrease in intracellular pH. ucl.ac.uk This modulation of tight junctions reduces the paracellular permeability to phosphate. ucl.ac.uknih.gov

| Culture System | Treatment | Effect on TEER | Implication |

| Human Duodenum Monolayer | Tenapanor (1 µmol/L) | Increased | Decreased Paracellular Permeability |

| Human Ileum Monolayer | Tenapanor (1 µmol/L) | Increased (at neutral/alkaline pH) | Decreased Paracellular Permeability |

| NHE3-Knockout Human Ileum Monolayer | Tenapanor (1 µmol/L) | No change | Effect is NHE3-dependent |

Ion Flux Analysis in Isolated Intestinal Epithelial Cell Systems

Ion flux analysis in human duodenum and ileum cell monolayer cultures has demonstrated that Tenapanor significantly reduces apical-to-basolateral phosphate flux across a range of phosphate concentrations. ucl.ac.ukpmda.go.jp This reduction in phosphate absorption is primarily due to the inhibition of the passive paracellular pathway. ucl.ac.uknih.gov Notably, Tenapanor did not directly inhibit the major active intestinal phosphate transporter, NaPi2b. ucl.ac.uknih.gov Furthermore, Tenapanor's effect on phosphate flux was shown to be dependent on NHE3 activity, as no effect was observed in NHE3-deficient monolayers. ucl.ac.uknih.gov

In Vivo Animal Model Studies of Gastrointestinal Physiology

In vivo studies in animal models have provided further evidence for the pharmacodynamic effects of this compound on gastrointestinal function.

Quantitative Analysis of Intestinal Fluid and Electrolyte Excretion (Sodium, Phosphate)

In healthy rats, oral administration of Tenapanor led to a dose-related increase in fecal water content, increased fecal sodium, and decreased urinary sodium levels. fda.gov In a rat intestinal loop model, Tenapanor reduced the absorption of radioactive phosphate in the jejunum. ucl.ac.uknih.gov Furthermore, studies in rats fed a high-phosphate diet showed that Tenapanor significantly reduced urinary phosphate excretion, indicating a reduction in intestinal phosphate absorption. ucl.ac.uknih.govpmda.go.jp Specifically, a single oral dose of Tenapanor in rats decreased urinary phosphate and sodium contents and increased cecal water volume, phosphate content, and sodium content. pmda.go.jp

| Animal Model | Treatment | Effect on Sodium Excretion | Effect on Phosphate Excretion |

| Sprague-Dawley Rats | Tenapanor (oral) | Increased fecal sodium, decreased urinary sodium | Increased cecal phosphate, decreased urinary phosphate |

| CD-1 Mice | Tenapanor (oral) | Increased fecal sodium, decreased urinary sodium | Not specified |

| Cynomolgus Monkeys | Tenapanor (oral) | Reduced urinary sodium | Not specified |

Assessment of Gastrointestinal Transit Dynamics in Rodent Models

Studies in rodent models have demonstrated that Tenapanor accelerates intestinal transit time. fda.govhpfb-dgpsa.ca In rats, oral administration of Tenapanor resulted in increased gastrointestinal motility. fda.gov This effect is a direct consequence of the increased water secretion into the intestinal lumen due to the inhibition of sodium absorption. fda.govhpfb-dgpsa.ca This leads to a softer stool consistency and more frequent bowel movements. fda.govnih.gov

Investigation of Visceral Sensory Neurophysiology and Nociception in Animal Models

Preclinical research using animal models has been instrumental in elucidating the mechanisms by which this compound alleviates abdominal pain, a key symptom in conditions like irritable bowel syndrome with constipation (IBS-C). These investigations have focused on visceral hypersensitivity, the phenomenon of experiencing pain from normal or mildly noxious stimuli in the internal organs.

In various rat models of visceral hypersensitivity, including those induced by neonatal acetic acid sensitization and partial restraint stress, tenapanor has demonstrated a significant ability to normalize the visceromotor response to colonic distension. nih.gov Treatment with tenapanor returned the heightened pain responses in these sensitized animals to levels comparable to those of non-sensitized control animals. nih.gov This suggests a direct modulatory effect on the nerves that sense and transmit pain signals from the gut.

Further electrophysiological studies have delved into the specific neuronal pathways affected by tenapanor. In retrogradely labeled colonic dorsal root ganglia (DRG) neurons from sensitized rats, tenapanor was found to significantly reduce neuron hyperexcitability in response to capsaicin, a known activator of the transient receptor potential cation channel subfamily V member 1 (TRPV1). nih.govnih.gov The TRPV1 channel is a crucial component in pain signaling and inflammation. nih.gov By normalizing TRPV1-mediated nociceptive signaling, tenapanor appears to quell the exaggerated pain signals originating from the colon. nih.gov Animal models have consistently shown that tenapanor can reduce visceral hyperalgesia and normalize the excitability of colonic sensory neurons. drugs.comhres.caardelyx.comfda.gov These findings support the hypothesis that tenapanor's clinical efficacy in reducing abdominal pain is, in part, due to its direct influence on visceral sensory neurophysiology. nih.govharvard.edu

Table 1: Effects of Tenapanor on Visceral Nociception in Preclinical Models

| Model/Assay | Species | Finding | Implication | Reference |

|---|---|---|---|---|

| Visceral Hypersensitivity Model (Neonatal Acetic Acid) | Rat | Reduced visceral motor reflex to colonic distension | Normalization of pain response | nih.gov |

| Visceral Hypersensitivity Model (Partial Restraint Stress) | Rat | Reduced visceral motor reflex to colonic distension | Normalization of pain response | nih.gov |

| Whole Cell Voltage Patch-Clamp Recordings | Rat | Reduced DRG neuron hyperexcitability to capsaicin | Attenuation of TRPV1 signaling | nih.govnih.gov |

| Colonic Hypersensitivity Model | Rat | Normalized colonic sensory neuronal excitability | Reduction in visceral hyperalgesia | drugs.comhres.caardelyx.com |

Modulation of Phosphate Absorption Beyond NHE3 Inhibition: Research into Tight Junctions and Paracellular Pathways

While tenapanor's primary mechanism of action is the inhibition of the sodium/hydrogen exchanger 3 (NHE3), extensive preclinical research has revealed a significant, indirect effect on intestinal phosphate absorption. uzh.chnih.gov This modulation is not due to direct inhibition of phosphate transporters like NaPi2b or PiT1, but rather a novel mechanism involving the paracellular pathway, the space between adjacent intestinal epithelial cells. nih.govportico.orgardelyx.com

In vivo studies in rodents and translational experiments using human small intestinal stem cell-derived enteroid monolayers have demonstrated that tenapanor reduces intestinal phosphate absorption primarily by decreasing passive paracellular phosphate flux. uzh.chnih.gov The mechanism involves the modulation of tight junctions, the protein complexes that regulate the permeability of the paracellular pathway. uzh.chnih.govjddtonline.info Tenapanor induces a conformational change in tight junction proteins, which increases the transepithelial electrical resistance (TEER) and, consequently, reduces the permeability of the intestinal barrier to phosphate ions. nih.govucl.ac.uknih.gov This effect is exclusively mediated through on-target NHE3 inhibition; in NHE3-deficient cell monolayers, tenapanor has no effect on TEER or phosphate flux. nih.govucl.ac.uk

The inhibition of NHE3 leads to an increase in intracellular proton concentration, which is believed to trigger the pH-sensitive conformational change in the tight junctions. ucl.ac.uknih.govdovepress.com This reduction in paracellular permeability is the predominant mechanism for tenapanor's phosphate-lowering effect. nih.govucl.ac.uk Furthermore, while not a direct inhibitor, chronic administration of tenapanor has been shown to decrease the expression of the active phosphate transporter NaPi2b, which may prevent the body from compensating for the reduced paracellular absorption. nih.govjddtonline.info

Table 2: Preclinical Findings on Tenapanor's Modulation of Paracellular Phosphate Absorption

| Experimental Model | Key Finding | Mechanism | Reference |

|---|---|---|---|

| Rat Intestinal Loop Model | Reduced radioactive phosphate absorption in the jejunum. | Inhibition of paracellular phosphate transport. | nih.gov |

| Human Enteroid Monolayers | Increased transepithelial electrical resistance (TEER) and reduced phosphate permeability. | Modulation of tight junctions. | nih.govucl.ac.uk |

| NHE3-Deficient Monolayers | Tenapanor had no effect on TEER or phosphate flux. | Effect is dependent on NHE3 inhibition. | nih.govucl.ac.uk |

| Rats with Chronic Dietary Phosphate Changes | Reduced urinary phosphate excretion despite increasing dietary phosphate. | Inhibition of a constant fraction of intestinal phosphate absorption, indicative of reduced paracellular flux. | ucl.ac.uk |

Effects on Intestinal Luminal Environment and Potential Theoretical Implications for Gut Microbiome

By inhibiting the primary mechanism of sodium absorption in the gut, tenapanor directly alters the intestinal luminal environment. The most immediate effects are an increase in the concentration of sodium and, consequently, water within the intestinal lumen. nih.govdovepress.comdrugbank.com This increased water retention softens stool consistency and accelerates intestinal transit, which are the intended therapeutic effects for constipation. hres.cafda.govhpfb-dgpsa.ca

These primary changes in luminal contents have potential theoretical implications for the gut microbiome. Preclinical studies in NHE3 knock-out mice, which genetically mimic the pharmacological effect of tenapanor, have provided some insights. These animals exhibit chronic diarrhea, abdominal distention, and have been shown to develop spontaneous distal colitis. fda.gov It has been hypothesized that blocking NHE3 can lead to an increase in the pH of the intestinal lumen, which may alter the composition and function of the gut microbiota, a condition known as dysbiosis. fda.gov This altered microbial environment could potentially lead to intestinal inflammation. fda.govpatsnap.com While this remains a theoretical risk for tenapanor based on animal models with complete NHE3 gene deletion, it highlights the luminal environment's sensitivity to NHE3 inhibition. fda.gov Further research is needed to fully understand the long-term effects of pharmacological NHE3 inhibition by tenapanor on the human gut microbiome. patsnap.com

Preclinical Observations of Physiological Adaptations in Non-Target Systems

Evaluation of Bone Metabolism and Skeletal Changes in Developing Animal Models

Preclinical toxicity studies, particularly in juvenile animals, have revealed physiological adaptations in non-target systems, including bone. In juvenile rat studies, administration of tenapanor was associated with dose-dependent mortalities, presumed to be due to dehydration resulting from the drug's potent pharmacological effect in this age group. drugs.comhres.ca

Table 3: Skeletal Findings in Juvenile Rat Toxicity Studies with Tenapanor

| Study Type | Animal Model | Key Skeletal Findings | Associated Effects | Reference |

|---|---|---|---|---|

| Dose Range Finding Toxicity | Neonatal Rats (PND 5-24) | Increased osteoclasts, eroded bone, decreased bone in sternum and femorotibial joint. | Mortalities, decreased body weight, gastrointestinal distension. | fda.govfda.govrxlist.com |

| Dose Range Finding Toxicity | Neonatal Rats (PND 5-24) | Slightly lower mean tibial lengths. | Decrements in body weight. | rxlist.com |

Comparative Physiology Studies in Various Preclinical Species

The pharmacodynamic and toxicological profile of this compound has been evaluated across various preclinical species, including mice, rats, rabbits, dogs, and cynomolgus monkeys. portico.orgpmda.go.jp A consistent finding across all species was the manifestation of the intended pharmacological effect in the gastrointestinal tract, namely soft feces or diarrhea. hpfb-dgpsa.capmda.go.jp

In repeat-dose oral toxicology studies, these expected pharmacological effects were the most common findings at or below the no-observed-adverse-effect level (NOAEL) in mice, rats, and dogs. hpfb-dgpsa.capmda.go.jp At higher, non-tolerated dose levels in rodent studies, the exaggerated pharmacology led to severe diarrhea, resulting in secondary complications such as dehydration, body weight loss, hemoconcentration, and in some cases, death. hres.cafda.govhpfb-dgpsa.ca In surviving animals, these signs showed reversibility after the treatment period ended. hres.ca

Pharmacokinetic assessments in rats and dogs showed that the systemic availability of tenapanor was negligible, with the compound acting locally in the gastrointestinal tract. portico.org The major metabolite, M1, which is not active against NHE3, could be detected at low levels in plasma. fda.govijbcp.com Comparative in vitro assays showed that tenapanor produced similar pharmacodynamic responses across species, inhibiting NHE3 in the low nanomolar range for both human and rat transporters. portico.org These comparative studies confirm a consistent mechanism of action and primary pharmacodynamic effect across different animal models, underpinning its translation to human studies. portico.org

Table 4: Summary of Preclinical Findings in Various Species

| Species | Key Findings | Reference |

|---|---|---|

| Mouse | Soft feces, diarrhea. At high doses: severe diarrhea, dehydration, weight loss. NOAEL for 28-day study: 50 mg/kg/day. | hpfb-dgpsa.capmda.go.jp |

| Rat | Soft feces, diarrhea, increased fecal water. At high doses: severe diarrhea, dehydration, weight loss, death. NOAEL for 6-month study: 3 mg/kg/day (male). | hres.caportico.orghpfb-dgpsa.capmda.go.jp |

| Rabbit | No adverse fetal effects observed in embryofetal development studies at tolerated doses. | fda.govfda.govrxlist.com |

| Dog | Soft feces, diarrhea. NOAEL for 9-month study established. | portico.orgpmda.go.jp |

| Cynomolgus Monkey | Similar pharmacodynamic responses to other species. | portico.org |

Pharmacokinetic Research and Disposition in Preclinical Systems

Gastrointestinal Absorption Profiles in Animal Models

Preclinical studies in various animal models, including rats, dogs, and cynomolgus monkeys, have consistently demonstrated that tenapanor has minimal systemic absorption following oral administration. portico.org It primarily acts within the gastrointestinal tract to inhibit the sodium/hydrogen exchanger isoform 3 (NHE3). fda.govportico.org This localized action is a key feature of the compound. portico.org

In rats, studies using radiolabeled tenapanor (¹⁴C-tenapanor) confirmed its limited systemic availability. portico.org Plasma concentrations of tenapanor were often below the limit of quantitation in rats and dogs, even after repeated dosing. fda.govportico.org Specifically, in rats, average plasma concentrations were less than 3 ng/mL. portico.org Autoradiography and mass balance studies further supported these findings, indicating that the drug exerts its effects locally in the gut. portico.orgnih.gov

Animal studies have shown that tenapanor effectively reduces intestinal sodium and phosphorus absorption. In rat models of chronic kidney disease (CKD), oral administration of tenapanor led to increased fecal phosphorus and decreased urinary phosphorus excretion. nih.gov It also reduced the absorption of radiolabeled orthophosphate. nih.gov Furthermore, tenapanor has been shown to decrease intestinal permeability in animal models. ardelyx.comdovepress.com

Biotransformation Pathways and Metabolite Identification in Preclinical Species

Tenapanor undergoes metabolism, primarily through oxidation. The main metabolite identified in preclinical species is the M1 metabolite. drugs.comhres.ca In vitro and animal studies have indicated that this major metabolite is not pharmacologically active against NHE3. fda.govhres.ca

Excretion Routes and Mass Balance Studies in Preclinical Models

Mass balance studies in rats have been crucial in defining the excretion pathways of tenapanor. Following oral administration of ¹⁴C-tenapanor, the vast majority of the administered dose is recovered in the feces, primarily as the unchanged parent drug. portico.org One study in rats reported that 92.2% ± 1.6% of the administered dose was recovered in the feces. portico.org This high fecal recovery underscores the limited absorption of tenapanor from the gastrointestinal tract. A study in healthy human volunteers receiving a single radiolabeled dose found that approximately 79% of the radioactivity was excreted in the feces within 240 hours. hres.ca

Plasma Protein Binding Characteristics of Tenapanor Hydrochloride and its Metabolites In Vitro and in Preclinical Plasma

In vitro studies have demonstrated that both tenapanor and its primary metabolite, M1, are highly bound to plasma proteins. Tenapanor exhibits approximately 99% binding to plasma proteins, while the M1 metabolite is approximately 97% bound. drugs.comdrugbank.com

| Compound | Plasma Protein Binding (%) |

| Tenapanor | ~99% |

| M1 Metabolite | ~97% |

Investigation of Secondary Pharmacological Targets and Selectivity

Comprehensive Screening of Receptors, Ion Channels, Transporters, and Enzymes

The screening identified two G-protein coupled receptors (GPCRs) where tenapanor exhibited notable functional activity, with IC50 or EC50 values below 1 μmol/L. pmda.go.jp These were the neurokinin 1 (NK1) receptor and the 5-hydroxytryptamine 1D (5-HT1D) receptor. pmda.go.jp For the majority of the other 179 targets, tenapanor showed no significant activity at the tested concentrations, underscoring its specificity for its primary target, NHE3. pmda.go.jp

| Target | Target Class | Measured Activity | Value (μmol/L) | Reference |

|---|---|---|---|---|

| Neurokinin 1 (NK1) Receptor | GPCR | IC50 | 0.35 | pmda.go.jp |

| 5-Hydroxytryptamine 1D (5-HT1D) Receptor | GPCR | EC50 | 0.070 | pmda.go.jp |

Assessment of Off-Target Interactions and Their Preclinical Significance

The off-target interactions identified in the screening studies for both tenapanor and its major metabolite, M1 (also referred to as AZ13792925), were further assessed for their preclinical and potential clinical relevance. pmda.go.jpfda.gov

For tenapanor, the interactions with the NK1 and 5-HT1D receptors were the most significant findings. pmda.go.jp However, tenapanor is designed to be minimally absorbed from the gastrointestinal tract, with plasma concentrations in humans being below the limit of quantitation (<0.5 ng/mL) in most cases. drugbank.comnih.govnih.gov This localized action within the gut lumen means that systemic exposure is very low, making it unlikely that tenapanor would reach concentrations sufficient to engage these off-target receptors in a clinically meaningful way. fda.govnih.gov

The major metabolite of tenapanor, M1, which can be detected in plasma, was also screened for off-target activity. drugbank.comfda.gov This screening identified four targets with an IC50 of less than 1 μM. fda.gov It is important to note that the M1 metabolite is not considered active against the primary target, NHE3. drugbank.comnih.gov

| Target | Target Class | Metabolite | IC50 (μmol/L) | Reference |

|---|---|---|---|---|

| Dopamine D3 Receptor | GPCR | M1 (AZ13792925) | 0.13 | fda.gov |

| 5-HT7 Receptor | GPCR | M1 (AZ13792925) | 0.24 | fda.gov |

| 5-HT2B Receptor | GPCR | M1 (AZ13792925) | 0.37 | fda.gov |

| Carbonic Anhydrase II | Enzyme | M1 (AZ13792925) | 0.43 | fda.gov |

Despite these findings, regulatory evaluation concluded that these off-target activities for both tenapanor and its M1 metabolite are not expected to have any clinical relevance at therapeutic dose levels due to the low systemic exposure. pmda.go.jpfda.gov In vitro studies also examined tenapanor's potential to interact with cytochrome P450 (CYP) enzymes, finding a potential for inhibition of CYP3A4/5. researchgate.net However, a subsequent clinical study using midazolam as a probe substrate found that tenapanor did not have a clinically relevant impact on CYP3A4 activity in humans. researchgate.net

Comparative Activity Profiles with Other Ion Transport Modulators

Tenapanor's mechanism of action is distinct from other agents used to manage conditions like hyperphosphatemia, such as traditional phosphate binders and other ion transport modulators. nih.govuzh.ch

Phosphate Binders (e.g., Sevelamer, Calcium-based binders): These agents act by physically binding to dietary phosphate in the gastrointestinal tract, forming insoluble complexes that are excreted in the feces. nih.gov Their mechanism is non-specific binding. In contrast, tenapanor does not bind phosphate directly. Instead, it inhibits NHE3, which alters tight junction permeability and reduces the paracellular transport of phosphate. uzh.chnih.govucl.ac.uk In vitro studies noted a potential binding interaction between tenapanor and sevelamer, but this did not translate to altered pharmacodynamic effects in either preclinical models or human studies. nih.gov

NaPi2b Transporter Modulators (e.g., Nicotinamide): The sodium-dependent phosphate transport protein 2b (NaPi2b) is a key transporter for the active, transcellular absorption of phosphate in the intestine. uzh.chucl.ac.uk Nicotinamide is thought to reduce phosphate absorption by downregulating the expression of NaPi2b. uzh.ch Research indicates that tenapanor's primary mechanism for reducing phosphate absorption is through the paracellular pathway. nih.govucl.ac.uk Studies have shown that tenapanor also leads to a decrease in NaPi2b expression, preventing a compensatory increase in active transcellular phosphate absorption, but its main effect remains distinct from direct NaPi2b modulation. nih.govucl.ac.uk

Structural-activity Relationship Sar Studies and Analogue Development

Design Principles and Molecular Determinants of NHE3 Inhibitory Potency

The primary design principle behind tenapanor was to create a non-absorbable inhibitor that would selectively target NHE3 in the intestine without significant systemic exposure, thereby avoiding off-target effects in the kidney where NHE3 is also prevalent. acs.orgnih.govfda.gov The discovery process began with a tetrahydroisoquinoline (THIQ) "hit" compound, which, while possessing moderate NHE3 inhibitory activity, was also highly bioavailable, a characteristic that needed to be eliminated. acs.orgnih.gov

Key molecular determinants were identified and optimized to enhance potency and ensure gut restriction:

Dimerization: A pivotal discovery in the development process was that creating dimeric structures from the initial monomeric THIQ pharmacophore dramatically increased inhibitory potency. This suggests a synergistic binding mode within the NHE3 transporter. acs.org

Stereochemistry: The specific three-dimensional arrangement of the molecule was found to be critical for activity. SAR studies consistently demonstrated that analogues with an (S,S) absolute stereochemistry at the two THIQ cores were significantly more potent than their (R,R) or meso counterparts. For instance, one (R,R) diastereomer was found to be inactive, highlighting the precise conformational requirements for effective binding to NHE3. acs.org

Linker Optimization: The nature of the linker connecting the two monomeric units was systematically modified to maximize potency. This involved varying the length, rigidity, and polarity of the linker chain to achieve an optimal spatial orientation of the two pharmacophores for binding. acs.org

Minimizing Permeability: To ensure the inhibitor remained within the gastrointestinal tract, modifications were made to increase molecular weight, polarity, and the number of hydrogen bond donors and acceptors. These changes are traditionally associated with reduced oral bioavailability and membrane permeability. acs.org

The progression from a low-potency, absorbable hit to a high-potency, non-absorbable lead is illustrated by the data from key analogues developed during the optimization campaign.

| Compound | Description | Human NHE3 Inhibitory Potency (pIC50) | Apparent Permeability (Papp) (10-6 cm/s) |

|---|---|---|---|

| Compound 1 (Hit) | Monomeric THIQ Hit | 6.2 | ≥10 |

| Compound 9 | Optimized Monomer | 7.4 | Not Tested |

| Compound 11 | Dimeric Analogue | >8.0 | <0.2 |

| Compound 19 | Dimeric Analogue (R,R diastereomer) | <5.0 (inactive) | Not Tested |

| Tenapanor (Compound 28) | Final Dimeric Compound (S,S diastereomer) | 8.6 | <0.2 |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher value indicates greater potency. Apparent Permeability (Papp) was measured in Madin-Darby canine kidney (MDCK) cells; a lower value indicates less absorption across the epithelium. acs.org

Exploration of Chemical Modifications and Their Impact on Mechanistic Specificity

The central goal for achieving mechanistic specificity was to confine the pharmacological action of tenapanor to the gut lumen. This strategy of creating a non-absorbable drug minimizes the potential for systemic side effects and drug-drug interactions. acs.orgwikipedia.org

The chemical modifications that led to tenapanor's dimeric structure, increased molecular weight, and enhanced polarity were highly effective in reducing its permeability across the intestinal epithelium. acs.org This is demonstrated by the very low apparent permeability (Papp) value of less than 0.2 x 10⁻⁶ cm/s for tenapanor, a stark contrast to the high permeability of the initial hit compound. acs.org Consequently, plasma concentrations of tenapanor following oral administration are typically below the limit of quantitation (<0.5 ng/mL). rxlist.comresearchgate.net

This minimal systemic absorption is the primary driver of its specificity. By remaining in the gut, tenapanor can inhibit intestinal NHE3 at the apical surface of enterocytes without reaching concentrations high enough to inhibit NHE3 in the kidneys or other tissues. acs.orgupmbiomedicals.com

Further contributing to its specific mechanism of action is the nature of its metabolism. The major metabolite of tenapanor, M1, is not active against NHE3. fda.govrxlist.comnih.gov This ensures that even the small fraction of the compound that may be metabolized does not contribute to off-target pharmacological activity. While tenapanor has been shown to inhibit the transporter OATP2B1 in vitro, it does not significantly inhibit other key transporters such as P-gp, BCRP, OATP1B1, or OATP1B3. rxlist.comnih.gov

Synthesis and Evaluation of Novel Tenapanor Hydrochloride Analogues as Research Tools

The development of this compound involved the synthesis and evaluation of a large number of novel analogues. While the ultimate goal was the identification of a clinical candidate, these analogues served as invaluable research tools to probe the structure-activity relationships of NHE3 inhibition. acs.org

The synthesis of these compounds generally started from commercially available materials like 3-bromoacetophenone. acs.org A key intermediate is a stereochemically pure tetrahydroisoquinoline (THIQ) core, which is then functionalized to create a sulfonyl chloride. This reactive intermediate can be coupled with various diamine linkers to produce the final symmetric, dimeric analogues. acs.orgrxlist.com

| Synthetic Step | Description |

|---|---|

| THIQ Core Formation | Intramolecular cyclization of an N-substituted aminoketone followed by chiral resolution to isolate the desired enantiomer. acs.orgrxlist.com |

| Sulfonyl Chloride Synthesis | Conversion of a precursor, such as a benzyl thioether attached to the THIQ core, into a reactive sulfonyl chloride via chlorination. acs.orgrxlist.com |

| Dimerization | Coupling of two equivalents of the sulfonyl chloride intermediate with a central diamine linker of varying length and composition. acs.org |

The evaluation of these novel analogues provided critical insights into the pharmacology of NHE3:

In Vitro Potency Screening: Analogues were evaluated for their ability to inhibit NHE3 using a cell-based deacidification assay in cells overexpressing human and rat NHE3. This allowed for direct comparison of inhibitory potency and the establishment of a detailed SAR. acs.org

Permeability Assays: The use of cell monolayers (e.g., MDCK or Caco-2 cells) allowed for the measurement of the apparent permeability of each analogue, providing a direct assessment of the success of chemical modifications designed to limit absorption. acs.org

In Vivo Pharmacodynamic Studies: Key analogues were tested in animal models. By measuring changes in urinary sodium excretion in rats following oral administration of an analogue, researchers could confirm that the in vitro NHE3 inhibition translated to a functional blockade of intestinal sodium absorption in a living system. acs.org

Through the systematic synthesis and evaluation of these analogues, the research confirmed that a dimeric, high-molecular-weight, stereochemically defined structure was essential for potent and gut-restricted NHE3 inhibition, culminating in the discovery of tenapanor. acs.orgnih.gov

Research Methodologies for Tenapanor Hydrochloride Studies

Advanced Analytical Techniques for Compound Quantification in Preclinical Biological Matrices

The quantification of Tenapanor and its metabolites in preclinical biological matrices such as plasma, urine, and feces is fundamental to understanding its pharmacokinetics. Due to the compound's minimal systemic absorption, highly sensitive analytical methods are required.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been the primary technique for the bioanalysis of Tenapanor. nih.govnih.gov This method offers high selectivity and sensitivity, which is essential for detecting the low concentrations of Tenapanor that may be present in plasma. The sample preparation for LC-MS/MS analysis typically involves protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. nih.gov For instance, in some studies, proteins were precipitated from plasma samples using acetonitrile containing a deuterium-labeled internal standard (d8-tenapanor) to ensure accuracy and precision. nih.gov

The chromatographic separation is often achieved using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column. nih.govnih.gov A gradient mobile phase, commonly consisting of acetonitrile and water with additives like formic acid or citric acid, is used to elute Tenapanor and its metabolites from the column before they are introduced into the mass spectrometer. nih.govnih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for Tenapanor and its internal standard. nih.govnih.gov

The validation of these analytical methods is critical and includes the determination of the lower and upper limits of quantification (LLOQ and ULOQ), accuracy, and precision. nih.govnih.gov For Tenapanor, the LLOQ in human plasma has been reported to be as low as 0.5 ng/mL. nih.govnih.gov

For the analysis of electrolytes like sodium and phosphorus in stool and urine, which is crucial for pharmacodynamic assessments of Tenapanor, inductively coupled plasma-optical emission spectrometry (ICP-OES) has been employed. nih.gov This technique allows for the accurate measurement of elemental concentrations in digested stool and urine samples.

Interactive Data Table: LC-MS/MS Method Parameters for Tenapanor Quantification

| Parameter | Details | Reference |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |

| Sample Type | Human K2-EDTA Plasma | nih.gov |

| Sample Preparation | Protein precipitation or liquid-liquid extraction | nih.gov |

| Internal Standard | Deuterium-labeled Tenapanor (d8-tenapanor) | nih.govnih.gov |

| Chromatography | Reversed-phase HPLC (C18 column) | nih.govnih.gov |

| Mobile Phase | Acetonitrile/water gradient with formic or citric acid | nih.govnih.gov |

| Detection | Triple quadrupole mass spectrometer in MRM mode | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | nih.govnih.gov |

Molecular and Cellular Biology Techniques for NHE3 Characterization and Localization

Understanding the interaction between Tenapanor and its target, the sodium/hydrogen exchanger isoform 3 (NHE3), has relied heavily on a variety of molecular and cellular biology techniques. These methods have been instrumental in characterizing NHE3 expression, localization, and the functional consequences of its inhibition by Tenapanor.

Gene and Protein Expression Analysis: To assess the expression of NHE3 in different tissues and cell models, techniques such as reverse transcriptase-polymerase chain reaction (RT-PCR) and Northern blotting are used to quantify NHE3 mRNA levels. physiology.org For protein-level analysis, immunoblotting (Western blotting) is a standard method. physiology.orgptglab.com This technique uses specific antibodies to detect and quantify NHE3 protein in cell lysates or tissue homogenates. physiology.orgptglab.com Immunohistochemistry is another valuable tool that uses antibodies to visualize the localization of NHE3 protein within tissue sections, confirming its presence in the apical membrane of intestinal and renal epithelial cells. physiology.orgptglab.com

Cell-Based Assays: To study the specific activity of NHE3 and the inhibitory effects of Tenapanor, researchers have utilized cell lines that endogenously express NHE3 or have been transfected to overexpress it. physiology.orgacs.org A common functional assay involves measuring the recovery of intracellular pH (pHi) in response to an acid load, often using pH-sensitive fluorescent dyes. acs.org Inhibition of NHE3 by Tenapanor blunts this pH recovery, providing a quantifiable measure of the compound's potency. acs.org

Site-Directed Mutagenesis and Domain Binding Studies: To investigate the molecular determinants of NHE3 function and its interaction with regulatory proteins, site-directed mutagenesis has been employed. molbiolcell.org This technique allows researchers to alter specific amino acids in the NHE3 protein and assess the impact on its transport activity and binding to other proteins, such as ezrin. molbiolcell.org In vitro binding assays, using purified proteins or protein fragments, can further elucidate these interactions. molbiolcell.org

Human Intestinal Stem Cell-Derived Enteroid Monolayers: A more recent and translationally relevant model involves the use of human intestinal stem cell-derived enteroid monolayers. ucl.ac.uk These cultures form a polarized epithelial barrier in vitro that recapitulates key aspects of the human intestinal epithelium. This system allows for the direct measurement of ion transport, including paracellular phosphate flux, and the assessment of transepithelial electrical resistance (TEER), providing insights into how Tenapanor modulates tight junction permeability. ucl.ac.ukdovepress.com

Development and Refinement of Animal Model Systems for Gastrointestinal and Renal Research

Animal models have been indispensable for evaluating the in vivo efficacy and physiological effects of Tenapanor in both gastrointestinal and renal contexts.

Gastrointestinal Models: To study the effects of Tenapanor on constipation, rodent models are often utilized. Intestinal transit can be measured by administering a non-absorbable colored marker, such as carmine red, and tracking its movement through the gastrointestinal tract over time. nih.gov Models of visceral hypersensitivity, a key feature of irritable bowel syndrome with constipation (IBS-C), have also been developed. These can include stress-induced models or models where colonic sensitivity is induced by neonatal irritation with acetic acid. dovepress.comnih.gov In these models, the response to colorectal distension is measured as a visceromotor reflex, and the ability of Tenapanor to normalize this response is assessed. nih.govnih.gov

Renal and Cardiovascular Models: In the context of chronic kidney disease (CKD), rat models of hyperphosphatemia and vascular calcification are employed. nih.gov These models often involve surgical procedures, such as a 5/6 nephrectomy (NPX), combined with a high-phosphate diet to induce the desired pathology. nih.gov In these models, the effects of Tenapanor on serum and urinary phosphate levels, as well as the development of ectopic calcification in tissues like the aorta, can be evaluated. nih.gov Some studies have also investigated the impact of Tenapanor on cardiac and renal hypertrophy in these models. nih.gov

Pharmacodynamic Studies in Animals: Across various animal models, a key pharmacodynamic endpoint is the measurement of sodium and phosphorus content in feces and urine. nih.govportico.org These measurements directly reflect the mechanism of action of Tenapanor, which is to inhibit intestinal sodium absorption and, consequently, reduce phosphate absorption. nih.govportico.org

Implementation of In Vitro and Ex Vivo Organ Bath Techniques for Functional Assays

Organ bath techniques provide a valuable ex vivo platform for studying the physiological responses of isolated tissues to pharmacological agents like Tenapanor. panlab.comreprocell.com These methods bridge the gap between single-cell assays and in vivo studies by maintaining the complex cellular interactions within a tissue. panlab.com

Ussing Chamber: The Ussing chamber is a specialized type of organ bath used to measure ion transport across epithelial tissues, such as the intestinal mucosa. physiology.org The tissue is mounted between two chambers, allowing for the independent control of the solutions bathing the apical and basolateral sides. physiology.org This setup enables the measurement of transepithelial voltage, resistance, and short-circuit current, which are indicative of net ion transport. physiology.org The Ussing chamber has been instrumental in demonstrating that Tenapanor's inhibition of NHE3 leads to changes in transepithelial electrical resistance and reduces paracellular phosphate permeability. ucl.ac.uk

Isolated Tissue Contractility: While not a primary application for Tenapanor, which acts on ion transport rather than directly on muscle contraction, organ baths are widely used in pharmacology to study the contractility of smooth muscle from various organs, including the ileum and colon. wikipedia.org In these experiments, a strip of tissue is suspended in a bath containing a physiological salt solution, and its contractions are measured with a force transducer. researchgate.net This technique is crucial for characterizing the effects of drugs that modulate gastrointestinal motility. reprocell.com

Imaging Techniques for Visualizing Ion Transport and Cellular Responses in Preclinical Models

Imaging techniques play a crucial role in visualizing the cellular and subcellular events associated with ion transport and the effects of Tenapanor.

Fluorescence Microscopy: As mentioned in section 7.2, fluorescence microscopy is a key tool for measuring intracellular pH in cell-based assays. Cells are loaded with pH-sensitive fluorescent dyes, and changes in fluorescence intensity or ratio are used to monitor pHi in real-time. This allows for the direct visualization of the functional consequences of NHE3 inhibition by Tenapanor.

Calcium Imaging: Calcium imaging is another important technique, particularly for studying neuronal activation and signaling pathways that may be indirectly affected by Tenapanor. physiology.org Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM. physiology.org Changes in intracellular calcium concentrations, which are critical for many signaling cascades, can then be visualized and quantified using fluorescence microscopy. physiology.org This has been applied to study the effects of Tenapanor on the excitability of colonic sensory neurons. dovepress.com

Immunofluorescence: Immunofluorescence is a powerful imaging technique that combines the specificity of antibodies with the sensitivity of fluorescence microscopy. It is used to visualize the localization of specific proteins, such as NHE3, within cells and tissues. molbiolcell.org By tagging NHE3 with a fluorescently labeled antibody, researchers can confirm its apical expression and investigate whether its localization changes in response to pharmacological intervention or in different disease states.

Theoretical Implications and Future Preclinical Research Directions

Elucidation of Intricate Mechanisms Governing Paracellular Phosphate Transport in the Gut

Tenapanor's primary effect on phosphate homeostasis is the reduction of passive paracellular phosphate absorption, which is the main pathway for intestinal phosphate uptake. ucl.ac.uknih.gov This is achieved not by directly interacting with phosphate transporters, but by modulating the properties of the tight junctions between intestinal epithelial cells. ucl.ac.ukuzh.ch

Inhibition of NHE3 by tenapanor leads to an accumulation of protons within the enterocytes, causing a modest decrease in intracellular pH. ucl.ac.ukrevistanefrologia.com This altered pH environment is believed to induce conformational changes in claudin proteins, key components of the tight junctions. xphozah-hcp.comdovepress.com These changes result in an increase in transepithelial electrical resistance (TEER), effectively "tightening" the paracellular pathway and reducing its permeability to phosphate ions. ucl.ac.uknih.gov

Preclinical studies using rodent models and human intestinal stem cell-derived enteroid monolayers have been instrumental in dissecting this mechanism. ucl.ac.uknih.gov Experiments have shown that tenapanor's effect on TEER and paracellular phosphate permeability is exclusively dependent on the presence and inhibition of NHE3. ucl.ac.uknih.gov In fact, monolayers of cells lacking NHE3 (NHE3 knockout) inherently exhibit a phenotype similar to that induced by tenapanor, and the addition of tenapanor to these cells has no further effect on TEER or phosphate flux. ucl.ac.uknih.gov

Furthermore, tenapanor has been shown to downregulate the expression of NaPi2b, the primary active transcellular phosphate transporter in the intestine. ucl.ac.uknih.gov This dual action of reducing both passive paracellular and active transcellular phosphate absorption distinguishes tenapanor from traditional phosphate binders, which can sometimes lead to a compensatory increase in active phosphate transport. ucl.ac.uk

Hypotheses on Long-Term Adaptive Responses of the Gastrointestinal Epithelium to NHE3 Modulation

The long-term consequences of sustained NHE3 inhibition on the gastrointestinal epithelium are a critical area of ongoing preclinical investigation. One key area of interest is the potential for adaptive changes in the expression of other ion transporters and channels. For instance, in preclinical models, chronic treatment with tenapanor has been associated with an increased expression of the epithelial sodium channel gamma subunit (ENaCγ) in the distal colon. ucl.ac.uk This suggests a compensatory mechanism to increase sodium absorption in a different segment of the gut to counteract the reduced absorption in the small intestine. ucl.ac.uk

Another area of investigation revolves around the structural integrity and function of the intestinal barrier with long-term NHE3 modulation. While some studies with NHE3 knockout mice have suggested potential alterations in epithelial integrity, this does not appear to be a direct consequence of the lack of Na+/H+ exchange itself, but rather a potential role of NHE3 as a scaffolding protein. portlandpress.com Encouragingly, preclinical studies with tenapanor have not indicated any adverse effects on epithelial integrity. portlandpress.comnih.gov In fact, some research suggests that tenapanor may even help restore intestinal barrier function in certain pathological conditions. nih.govresearchgate.net

The impact of chronic NHE3 inhibition on the gut microbiota is another emerging area of research. Studies in NHE3 knockout mice have shown alterations in the composition of the gut microbiota, suggesting that the changes in the luminal environment, such as increased sodium and a more alkaline pH, can influence the growth of specific bacterial species. nih.gov Future preclinical studies will likely focus on understanding how long-term tenapanor administration might shape the gut microbiome and the potential physiological consequences of these changes.

Translational Research Opportunities from Preclinical Models to Novel Pharmacological Strategies

The development of sophisticated preclinical models, particularly human intestinal stem cell-derived enteroid monolayers, has been pivotal in translating basic scientific findings into potential clinical applications for tenapanor. ucl.ac.uknih.gov These models allow for the detailed study of ion transport physiology in a human-relevant system, providing valuable insights into tenapanor's mechanism of action. ucl.ac.uk

The understanding gained from these preclinical models has paved the way for novel pharmacological strategies. For example, the elucidation of tenapanor's distinct mechanism of action from phosphate binders has led to the exploration of combination therapies. Preclinical studies have demonstrated a synergistic effect when tenapanor is combined with the phosphate binder sevelamer, resulting in a more significant reduction in intestinal phosphate absorption than either agent alone. nih.govphysiology.org

Further translational research could focus on identifying patient populations who would most benefit from tenapanor therapy. For instance, individuals with specific genetic variations in NHE3 or other intestinal transporters might exhibit different responses to the drug. Preclinical models could be used to screen for such variations and predict treatment efficacy.

Exploration of Tenapanor Hydrochloride's Utility in Understanding Broader Physiological Dysregulations beyond its Primary Research Focus

The unique mechanism of this compound offers a valuable tool to probe various physiological and pathophysiological processes beyond its immediate therapeutic targets. By selectively inhibiting intestinal NHE3, tenapanor allows researchers to investigate the intricate interplay between intestinal sodium and water absorption and systemic physiological regulation.

For example, preclinical studies have utilized tenapanor to explore its effects on blood pressure. In hypertensive rat models, inhibition of intestinal sodium absorption with an NHE3 inhibitor led to a reduction in systolic blood pressure. ahajournals.org This highlights the potential of targeting intestinal sodium transport as a novel antihypertensive strategy. ahajournals.org

Furthermore, tenapanor's ability to modulate intestinal fluid content has been explored in the context of cystic fibrosis (CF). In a mouse model of CF, tenapanor treatment was shown to increase stool water content and accelerate gastrointestinal transit time, suggesting its potential to alleviate the intestinal obstructions commonly seen in CF patients. mdpi.com

The compound's effect on visceral hypersensitivity is another area of active investigation. In animal models, tenapanor has been shown to reduce visceral hypersensitivity, a key feature of irritable bowel syndrome with constipation (IBS-C). nih.govdovepress.com This effect is thought to be mediated by the restoration of intestinal barrier function and a reduction in the signaling of sensory neurons in the colon. nih.govdovepress.com

Potential for Combination Preclinical Studies with Other Investigational Agents Acting on Ion Homeostasis

The distinct mechanism of action of this compound makes it an ideal candidate for combination studies with other agents that modulate ion homeostasis. Preclinical research has already demonstrated the synergistic potential of combining tenapanor with phosphate binders like sevelamer and oxylanthanum carbonate. nih.govunicycive.comstocktitan.net

These studies have shown that co-administration results in a more profound reduction in intestinal phosphate absorption compared to monotherapy. nih.govphysiology.orgstocktitan.net The rationale behind this synergy lies in their complementary mechanisms: tenapanor reduces paracellular phosphate permeability, while phosphate binders directly bind dietary phosphate in the gut lumen. pshp.orgnih.gov

Future preclinical studies could explore combinations of tenapanor with other classes of drugs. For instance, combining tenapanor with diuretics could be investigated for its potential to enhance sodium and fluid removal in conditions like heart failure and chronic kidney disease. However, careful consideration of potential drug-drug interactions is crucial. While in vitro studies suggested a potential binding interaction between tenapanor and sevelamer, this was not found to have a clinically relevant impact on the pharmacodynamic effects of tenapanor in in vivo studies in rats and humans. nih.govnih.gov

Furthermore, combination studies with agents that target other aspects of ion transport, such as potassium or calcium channels, could reveal novel therapeutic strategies for a range of disorders characterized by electrolyte imbalances. These preclinical investigations will be essential to identify promising combination therapies and to understand their mechanisms of action before moving into clinical trials.

Q & A

Q. What is the molecular mechanism of Tenapanor hydrochloride as a sodium/hydrogen exchanger 3 (NHE3) inhibitor, and how is this mechanism experimentally validated?

this compound inhibits NHE3, a transporter in intestinal and renal epithelia, reducing sodium and phosphate absorption. Mechanistic validation involves:

- In vitro assays : Measure NHE3 activity in transfected cell lines (e.g., Caco-2) using pH-sensitive fluorescent dyes or radiolabeled sodium uptake .

- In vivo models : Nephrectomized rats on high-salt diets assess reductions in extracellular fluid volume, blood pressure, and phosphate absorption via stool/urine electrolyte analysis .

- Clinical pharmacodynamics : Phase 1 trials standardize sodium intake and measure stool sodium excretion under fasting/fed conditions to quantify dose-dependent effects .

Q. What experimental models are used to evaluate Tenapanor’s efficacy in chronic kidney disease (CKD) and irritable bowel syndrome with constipation (IBS-C)?

- CKD models : Uremic rats with vascular calcification or 5/6 nephrectomy evaluate phosphate balance and cardiovascular outcomes via serum phosphate, FGF23 levels, and histopathology .

- IBS-C models : Rodent colonic transit assays (e.g., bead expulsion time) and osmotic secretion measurements validate NHE3 inhibition-induced fluid retention .

- Human trials : Double-blind, placebo-controlled Phase 2/3 trials in dialysis patients measure serum phosphate reduction and stool frequency/consistency as co-primary endpoints .

Q. How are pharmacodynamic endpoints (e.g., stool sodium, serum phosphate) standardized in clinical trials?

- Stool sodium : Ion-selective electrode analysis of 24-hour stool collections, normalized to dietary sodium intake (e.g., 150 mmol/day) .

- Serum phosphate : Fasting blood samples analyzed via colorimetric assays; controlled for circadian variation and concurrent phosphate binder use .

- Food timing : Cross-over designs (e.g., pre-meal vs. post-meal dosing) isolate food effects on drug efficacy .

Advanced Research Questions

Q. How do molecular dynamics and quantum chemistry calculations explain the stability of Tenapanor’s amorphous dihydrochloride salt form?

- X-ray diffraction/NMR crystallography : Resolve conformational differences between anhydrous (ANHY) and dihydrochloride (a-2HCl) forms, identifying methyl group orientation as a crystallization barrier .

- Relaxation time constants : Predict physical stability using local molecular structure analysis; amorphous a-2HCl shows >3-year stability under accelerated conditions due to slow conformational dynamics .

- Quantum chemistry : Simulate protonation states and diastereoisomer populations to rationalize amorphous phase formation .

Q. How should researchers design experiments to resolve contradictions between in vitro binding data and in vivo pharmacodynamic outcomes (e.g., sevelamer interactions)?

- In vitro binding assays : Use equilibrium dialysis to quantify Tenapanor-sevelamer binding affinity .

- Clinical crossover trials : Co-administer Tenapanor with sevelamer carbonate (800 mg TID) and compare stool sodium/phosphorus excretion vs. Tenapanor alone. No significant differences were observed in Phase 1, suggesting minimal clinical interaction despite in vitro binding .

- PK/PD modeling : Integrate binding constants with intestinal transit times to predict dissociation kinetics .

Q. What methodological considerations are critical when analyzing secondary endpoints like FGF23 reduction in CKD trials?

- Multivariate regression : Adjust for baseline serum phosphate, residual renal function, and concurrent therapies (e.g., vitamin D analogs) .

- Temporal sampling : Measure FGF23 at consistent timepoints post-dialysis to minimize confounders from fluid shifts .

- Mechanistic linkage : Correlate FGF23 changes with urinary phosphate excretion and Klotho protein levels to validate pathway specificity .

Q. How can researchers optimize Tenapanor’s dosing schedule for dual sodium/phosphate modulation in CKD?

- Phase 1 food-effect studies : Administer 15 mg twice daily before/after meals; pre-meal dosing maximizes stool sodium (+11.8 mmol/day vs. fasting), while phosphate reduction is food-independent .

- Population PK modeling : Simulate intestinal NHE3 expression rhythms to align dosing with peak transporter activity .

- Adaptive trial designs : Use Bayesian methods to adjust dosing based on real-time serum phosphate/stool sodium feedback .

Q. What advanced techniques validate Tenapanor’s lack of systemic absorption in long-term toxicity studies?

- LC-MS/MS plasma assays : Detect sub-nanomolar concentrations after chronic dosing; systemic exposure is <0.01% of intestinal levels .

- Radiolabeled tracing : Use ¹⁴C-Tenapanor in rodents to confirm fecal excretion >99% and no tissue accumulation .

- Enterocyte proteomics : Profile intestinal vs. hepatic CYP450 expression to confirm minimal hepatic metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.